molecular formula C₆₇H₁₂₄N₃₄O₁₄S B612688 Cys-[HIV-Tat (47-57)] CAS No. 583836-55-9

Cys-[HIV-Tat (47-57)]

Número de catálogo B612688
Número CAS: 583836-55-9
Peso molecular: 1661.99
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

“Cys-[HIV-Tat (47-57)]” is an arginine-rich cell-penetrating peptide derived from the HIV-1 transactivating protein . This peptide corresponds to the protein transduction domain of the TAT protein . It has the ability to transduce peptides or proteins into various cells .


Synthesis Analysis

The synthesis of “Cys-[HIV-Tat (47-57)]” involves the use of an activated cysteine residue C (Npys), where Npys is 3-Nitro-2-pyridinesulfenyl group used for activating S of cysteine and for rapid reaction when a thiol group is introduced . This kind of modification has been used to render this peptide as a cell penetrating and carrier peptide applicable in conjugation studies .


Molecular Structure Analysis

The molecular formula of “Cys-[HIV-Tat (47-57)]” is C67H124N34O14S . The sequence of this peptide is CYGRKKRRQRRR .


Chemical Reactions Analysis

“Cys-[HIV-Tat (47-57)]” has been used in various chemical reactions. For instance, it has been conjugated to various active agents to mediate their delivery into the cells . The P1 variant (YGRKKRRQRRR) showed the highest internalization compared to other truncated variants in HER 2-overexpressing SKBr3 cells .


Physical And Chemical Properties Analysis

“Cys-[HIV-Tat (47-57)]” is a solid substance . Its molecular weight is 1661.99 .

Aplicaciones Científicas De Investigación

Vaccine Development

Cys-[HIV-Tat (47-57)] has been studied for its potential in HIV vaccine development. A study showed that an HIV-Tat-based vaccine prototype, utilizing the adenylate cyclase (CyaA) from Bordetella pertussis carrying HIV-Tat, targets dendritic cells and induces specific Th1 polarized and neutralizing antibody responses in mice (Mascarell et al., 2005). Another research indicated that this approach is efficient in non-human primates as well, generating neutralizing anti-Tat antibodies and Th1 Tat specific T cell responses (Mascarell et al., 2006).

Structural Studies

Studies have also focused on understanding the structure of HIV-1 Tat for further research applications. A system for bacterial expression and purification of HIV-1 Tat(1-72) has been developed, which facilitated the assignment of 95% of the backbone NMR resonances. This is critical for studying the structure of Tat, both alone and in complex with partner molecules (Shojania et al., 2010).

Understanding HIV Transcription

Understanding the transcription mechanism of HIV-1 is crucial for developing therapeutic interventions. Tat protein plays a significant role in HIV transcription, and studies have shed light on its interaction with cellular proteins and RNA elements. For instance, Tat protein regulates transcription elongation by binding to the viral TAR RNA stem-loop structure (Wei et al., 1998). Additionally, it was found that Tat increases transcriptional initiation and stabilizes elongation of HIV-1 transcription (Laspia et al., 1989).

Drug Development

Research has also explored the potential of targeting the Tat protein in drug development. For example, 15-deoxy-Δ12’14-prostaglandin J2 was found to inhibit the HIV-1 transactivating protein Tat, suggesting a novel therapeutic approach for HIV/AIDS (Kalantari et al., 2009).

Cellular Interaction and Dynamics

Research on Tat protein's cellular interaction and dynamics is vital for understanding its role in HIV pathogenesis. A study revealed that Tat protein, when fused with heterologous proteins or peptides, can traverse cell membranes, exploiting a caveolar-mediated pathway (Ferrari et al., 2003).

Neurological Impact

The impact of HIV-1 Tat on neurological health is another area of study. For instance, Tat's interaction with NMDA receptors and its neurotoxic effects have been explored, highlighting the importance of understanding Tat protein's role in HIV-associated neurocognitive disorders (Li et al., 2008).

Mecanismo De Acción

The mechanism of action of “Cys-[HIV-Tat (47-57)]” involves Tat binding to the TAR RNA element that forms at the 5’ end of viral transcripts and recruiting a general RNAP II elongation factor termed P-TEFb . This elongation factor consists of CDK9 and Cyclin T1, and when recruited by Tat to TAR RNA, CDK9 was proposed to phosphorylate the carboxyl terminal domain of RNAP II and thereby activate elongation .

Direcciones Futuras

The future directions of “Cys-[HIV-Tat (47-57)]” research could focus on its potential applications in biochemistry, biophysics, and therapeutics . For instance, it could be used in the development of new drug classes and drug combination therapy . Further studies concerning genetic variation of Tat with respect to function should focus on variants derived from HIV-1-infected individuals to efficiently guide Tat-targeted therapies and elucidate mechanisms of pathogenesis within the global patient population .

Propiedades

Número CAS

583836-55-9

Nombre del producto

Cys-[HIV-Tat (47-57)]

Fórmula molecular

C₆₇H₁₂₄N₃₄O₁₄S

Peso molecular

1661.99

Secuencia

One Letter Code: CYGRKKRRQRRR-NH2

Sinónimos

Cys-[HIV-Tat (47-57)]

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.